molecular formula C8H16 B1194795 trans-3-Octene CAS No. 592-98-3

trans-3-Octene

Cat. No.: B1194795
CAS No.: 592-98-3
M. Wt: 112.21 g/mol
InChI Key: YCTDZYMMFQCTEO-FNORWQNLSA-N
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Description

Significance of Internal Olefins in Contemporary Chemical Science

Internal olefins, characterized by a carbon-carbon double bond located within the carbon chain rather than at the terminal position, represent important structural motifs in organic chemistry. Their significance stems from their versatile reactivity, which allows for a broad range of chemical transformations crucial for synthesizing complex molecules and advanced materials. Internal olefins are fundamental for understanding polymer chemistry, particularly in the formation of higher alkenes from simpler hydrocarbons through processes like oligomerization. fishersci.ca

Recent advancements in catalysis have expanded their utility, enabling efficient double bond isomerization and regioselective hydrocarboxylation to produce valuable linear carboxylic acids. nih.gov Furthermore, the selective allylic C-H amination of internal olefins is an actively developing area, offering pathways to synthesize nitrogen-containing compounds with considerable biological activity and pharmaceutical potential. fishersci.fi Despite their lower inherent reactivity compared to terminal olefins, ongoing research addresses challenges in achieving high chemoselectivity, regioselectivity, and stereoselectivity in their reactions. fishersci.fi Beyond academic research, internal olefins are also vital raw materials in industrial processes, serving as precursors for substances such as tetrahydrofuran, butyrolactone, 1,4-butanediol, and succinic acid, and as monomers for polyester (B1180765) resins used in various sectors, including automotive components and electronics. wikipedia.org

Stereoisomeric Context of trans-3-Octene (B84167) within Octene Isomers

This compound is an organic compound with the molecular formula C₈H₁₆. fishersci.cafishersci.ca It is an alkene, defined by the presence of a carbon-carbon double bond situated between the third and fourth carbon atoms in its linear eight-carbon chain. fishersci.cawikipedia.org The "trans" designation in its name refers to its geometric configuration, indicating that the hydrogen atoms attached to the carbons of the double bond are positioned on opposite sides of the double bond. fishersci.cafishersci.cawikipedia.org This trans configuration imparts a more linear molecular structure compared to its geometric isomer, cis-3-octene (B76891), where these groups are on the same side. fishersci.cawikipedia.org

The octene family encompasses various isomers, including 1-octene (B94956), cis-2-octene (B85535), trans-2-octene (B89244), cis-3-octene, this compound, cis-4-octene (B1353254), and trans-4-octene (B86139), all sharing the C₈H₁₆ molecular formula. The position of the double bond and its geometric configuration significantly influence the compound's physical properties and chemical reactivity. fishersci.ca this compound is typically a colorless, clear liquid with a distinctive odor. fishersci.ca It is less dense than water and exhibits insolubility in water but is soluble in various organic solvents. fishersci.ca Key physical properties are summarized in Table 1.

Table 1: Key Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₆ fishersci.cafishersci.ca
Molecular Weight112.21 g/mol
AppearanceColorless clear liquid fishersci.ca
Boiling Point121-122 °C
Density (at 25 °C)0.716 g/mL
Refractive Indexn20/D 1.413
Vapor Pressure33 mmHg (at 37.7 °C)
Solubility in WaterInsoluble fishersci.ca
Solubility in Organic SolventsSoluble fishersci.ca

Overview of Research Trajectories Pertaining to this compound

Research involving this compound spans its synthesis, chemical reactions, and various applications as a model compound in scientific investigations.

Synthesis of this compound: Several synthetic routes have been developed for this compound, reflecting the ongoing efforts in alkene synthesis. One widely reported method involves the head-to-head oligomerization of 1-butene (B85601), often catalyzed by transition metal oxides, with cobalt-based systems showing high selectivity for linear octenes. fishersci.ca Another approach is the dehydration of 3-octanol (B1198278), which can be achieved using catalysts such as γ-Al₂O₃ or methyltrioxorhenium (MTO) at elevated temperatures. fishersci.ca The hydrogenation of 3-octyne, typically catalyzed by systems like Ag/Al₂O₃, also serves as a method to produce this compound. fishersci.ca

More specialized methods include elimination reactions of 3-octyl halides, though detailed protocols are less documented. fishersci.ca The Wittig reaction is recognized as a reliable method for the stereoselective preparation of alkenes, including this compound. Furthermore, this compound can be synthesized from trans-hex-3-ene through a two-step process: initial vicinal syn-dihydroxylation using osmium tetroxide (OsO₄) followed by sodium bisulfite in water (NaHSO₃/H₂O) to form a diol, which then undergoes dehydration and isomerization with sodium methoxide (B1231860) and propanoic acid.

Table 2: Representative Synthesis Methods for this compound

MethodCatalyst/ReagentsKey ConditionsYield (%)Challenges/NotesSource
1-Butene OligomerizationCo₃O₄/Al₂O₃300°C, WHSV = 14.14 h⁻¹25–30Catalyst deactivation fishersci.ca
3-Octanol Dehydrationγ-Al₂O₃ (pre-calcined)300°C, LHSV = 14 h⁻¹15–20Byproduct separation fishersci.ca
3-Octyne HydrogenationAg/Al₂O₃140°C, 30 bar H₂70Coke formation fishersci.ca
Dehydration/Isomerization of diol from trans-hex-3-eneNaOCH₃, propanoic acid (after OsO₄/NaHSO₃/H₂O)Not specified (multi-step)Not specifiedStereoselective synthesis of trans-alkenes
Wittig ReactionPhosphonium (B103445) ylide, aldehyde/ketoneStereoselective preparation of alkenesNot specifiedReliable method for stereoselective alkene formation

Reactions of this compound: The presence of the double bond makes this compound highly reactive, participating in various chemical transformations. It undergoes oxidation reactions to form epoxides or diols, where the double bond is attacked by oxidizing agents, leading to intermediates that rearrange into the final products. fishersci.ca Conversely, in reduction reactions, this compound can undergo hydrogenation, where hydrogen atoms are added across the double bond, converting it into an alkane (octane). fishersci.ca this compound also serves as a model compound in oligomerization studies, crucial for understanding polymer chemistry. fishersci.ca Its structure allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction, and Alder-ene reactions, which are important for synthesizing novel materials. wikipedia.org Additionally, it can undergo acylation and conjugated addition reactions. wikipedia.org

Applications in Research: this compound is frequently employed as a model compound in diverse scientific investigations. It is used to study the impact of double bond position and chain length in alkenes during oligomerization processes, which is vital for developing new polymers and understanding hydrocarbon formation. fishersci.ca In biological research, this compound has been utilized to investigate the metabolic pathways of alkenes and their interactions with biological systems, including membranes and proteins, thereby shedding light on cellular processes. fishersci.ca Its properties are also explored in pharmaceutical contexts, where its behavior in formulations can influence drug delivery systems and efficacy. fishersci.ca

Beyond its role as a model compound, this compound acts as an intermediate in the synthesis of synthetic lubricants and other organic compounds, demonstrating its value in producing complex molecules through various chemical transformations. fishersci.cafishersci.ca Studies have also reported its biological activities, including antimicrobial properties against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans, suggesting potential applications in food preservation and as a natural pesticide. fishersci.ca Furthermore, it exhibits insecticidal activity against pests like Tribolium castaneum by disrupting their behavior, and it has been shown to positively influence plant growth by participating in signaling pathways that enhance stress responses. fishersci.ca Quantitative Structure-Activity Relationship (QSAR) models have been developed for this compound, emphasizing the critical role of stereochemistry in its biological activity. fishersci.ca

Characterization: Structural elucidation and purity assessment of this compound in research often rely on spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool, particularly effective for distinguishing between geometric isomers like this compound and cis-3-octene. fishersci.ca Gas chromatography-mass spectrometry (GC-MS) and infrared (IR) spectroscopy are also routinely employed to confirm purity and identify functional groups, with experimental spectra often compared to literature data for validation. fishersci.ca

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-oct-3-ene
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InChI

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h5,7H,3-4,6,8H2,1-2H3/b7-5+
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InChI Key

YCTDZYMMFQCTEO-FNORWQNLSA-N
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Canonical SMILES

CCCCC=CCC
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Isomeric SMILES

CCCC/C=C/CC
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Molecular Formula

C8H16
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DSSTOX Substance ID

DTXSID90872995
Record name (3E)-3-Octene
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Molecular Weight

112.21 g/mol
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Physical Description

Clear, colorless oily liquid having a hydrocarbon odor., Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 3-Octene
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CAS No.

14919-01-8, 592-98-3, 25377-83-7
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Synthetic Methodologies and Stereoselective Pathways for Trans 3 Octene

Catalytic Oligomerization of Lower Alkenes for trans-3-Octene (B84167) Production

The catalytic oligomerization of lower alkenes, particularly 1-butene (B85601), presents a significant pathway for the production of linear octenes, including this compound. This process involves the dimerization of butene monomers using various catalytic systems. portfolio-pplus.com

Mechanism and Selectivity in 1-Butene Oligomerization to this compound

The oligomerization of 1-butene to form octenes is a complex process involving multiple reaction pathways. The mechanism often commences with the coordination of a 1-butene molecule to a metal active center, followed by insertion into a metal-hydride or metal-alkyl bond to initiate chain growth. acs.orgsun.ac.zamdpi.com Subsequent insertions of butene molecules lead to the formation of longer chains. The termination step, typically a β-hydrogen elimination, releases the octene product and regenerates the active catalyst. mdpi.com

The selectivity towards specific octene isomers, such as this compound, is highly dependent on the reaction mechanism. For instance, the head-to-head coupling of two 1-butene molecules is a key pathway that leads to the formation of internal linear octenes. osti.govacs.org In contrast, head-to-tail coupling or the coupling of 1-butene with 2-butene (B3427860) can result in the formation of branched isomers like methyl-heptenes. osti.govacs.org The rate of head-to-head coupling is often higher, leading to a greater selectivity for linear octenes. osti.govacs.org

Studies using carbon-supported cobalt oxide catalysts have shown that at a 1-butene conversion of 9.77%, the selectivity for linear octene products follows the order: 3-octene > trans-2-octene (B89244) > cis-2-octene (B85535) > 4-octene. osti.govacs.org This indicates a preference for the formation of 3-octene isomers under these conditions. The Cossee-Arlman mechanism is a proposed model for this type of oligomerization. wisc.edu Furthermore, theoretical studies using density functional theory on iron(II) bis(arylimino)pyridine complexes have identified a kinetically favorable path involving successive (1,2) and (2,1) insertions of 1-butene, which predominantly forms linear octenes. acs.org

Influence of Catalyst Composition and Reaction Conditions on Oligomerization Outcome

The composition of the catalyst and the reaction conditions play a pivotal role in determining the outcome of 1-butene oligomerization.

Catalyst Composition:

Catalyst Type: Both homogeneous and heterogeneous catalysts are employed. Homogeneous catalysts, such as nickel complexes, are known for producing linear octenes. rsc.org Heterogeneous catalysts, including cobalt oxide on carbon supports and zeolites, have also demonstrated high selectivity towards linear octenes. wisc.eduwisc.edu

Support Material: For supported catalysts, the nature of the support is crucial. For instance, cobalt oxide supported on nitrogen-doped carbon has been shown to enhance oligomerization selectivity. acs.org The treatment temperature of the carbon support with ammonia (B1221849) can also influence selectivity. acs.org

Promoters and Dopants: The addition of promoters like chromium to cobalt oxide on carbon catalysts can enhance activity and stability. osti.gov Doping nickel oxide catalysts with alkali metals has also been reported to produce n-octenes. osti.gov

Acidity: In zeolite catalysts like H-ZSM-5, modifying the acidity through treatment with alkali metal hydroxides can significantly impact catalytic activity and stability. mdpi.com

Reaction Conditions:

Temperature: Temperature is a critical parameter. For H-ZSM-5 zeolites, an optimal temperature of 200°C has been identified for maximizing the selectivity towards C8+ hydrocarbons. researchgate.net Above this temperature, cracking reactions can become more prevalent, leading to a decrease in the desired octene products. researchgate.net Butene oligomerization is an exothermic reaction, and therefore, increasing the temperature can decrease the conversion of isobutene. researchgate.net

Pressure: Higher partial pressures of 1-butene can improve catalyst activity and selectivity towards C8+ products. researchgate.net

Contact Time: A shorter contact time between the reactants and the catalyst's acidic sites can favor the formation of C8+ hydrocarbons. researchgate.net

Weight Hourly Space Velocity (WHSV): The WHSV, which is inversely related to contact time, affects product distribution. At higher WHSV (and thus lower conversion), the selectivity for linear octenes can be higher. osti.gov

The following table summarizes the influence of various parameters on the oligomerization of 1-butene.

ParameterEffect on Oligomerization
Catalyst Type Homogeneous (e.g., Nickel complexes) and heterogeneous (e.g., Co-oxide/Carbon, Zeolites) catalysts influence product distribution.
Catalyst Support N-doped carbon supports for cobalt oxide catalysts can enhance selectivity.
Promoters Cr-promotion of Co-catalysts can improve activity and stability.
Temperature Optimal temperatures exist to maximize octene yield and minimize side reactions like cracking.
Pressure Higher pressure generally favors the oligomerization reaction.
Contact Time Shorter contact times can increase selectivity towards higher oligomers.

Development of Novel Heterogeneous and Homogeneous Catalysts for Optimized Yield and Stereoselectivity

Research into novel catalysts for 1-butene oligomerization aims to improve yield, selectivity, and catalyst stability.

Heterogeneous Catalysts:

Carbon-Supported Cobalt Oxide: These catalysts have demonstrated high selectivity (70-85%) for linear octenes. osti.govacs.org The active catalyst contains both Co3O4 and CoO phases. osti.govacs.org

Nitrogen-Doped Carbon Supports: Utilizing nitrogen-doped carbon as a support for cobalt oxide catalysts has been shown to increase oligomerization selectivity. acs.org The surface content of pyridinic nitrogen appears to be a key factor. acs.org

Zeolites: H-ZSM-5 and other zeolites are effective for butene oligomerization. mdpi.commdpi.com Modifying their pore structure and acidity, for example through alkali treatment, can enhance their performance and longevity. mdpi.com Nickel-loaded mesoporous aluminosilicates have also shown higher yields for C8–C16 hydrocarbons compared to conventional HZSM-5. mdpi.com

Bimetallic Catalysts: Chromium-promoted cobalt oxide on carbon catalysts have shown enhanced activity and stability for ethylene (B1197577) dimerization to 1-butene, a precursor for octene synthesis. osti.gov

Homogeneous Catalysts:

Nickel-Based Systems: Homogeneous catalyst systems based on allylic nickel complexes are effective for the dimerization of 1-butene, yielding a high percentage of linear octenes. rsc.org

Iron-Bis(arylimino)pyridine Complexes: Theoretical studies have highlighted the potential of these iron complexes for the selective oligomerization of 1-butene to linear octenes. acs.org The mechanism involves favorable kinetics for the formation of linear dimers. acs.org

Transition Metal Complexes: Complexes of various transition metals, including those from Group 4 to Group 10, are actively being explored for olefin oligomerization. researchgate.net

The development of these advanced catalysts is crucial for achieving high stereoselectivity, particularly for the production of specific isomers like this compound.

Stereoselective Synthesis Approaches to this compound

Beyond the oligomerization of lower alkenes, several stereoselective synthetic methods are available for the targeted production of this compound. These methods offer greater control over the isomeric purity of the final product.

Hydroformylation and Related Transformations Yielding Octenes

Hydroformylation, or oxo synthesis, is a powerful technique for converting alkenes into aldehydes. While often used to produce linear aldehydes, it can be part of a multi-step process to generate specific octene isomers.

One such pathway involves the hydroformylation of 1-heptene (B165124) to produce octanal (B89490). researchgate.netepa.gov This is typically the first step in a three-step process where the resulting octanal is hydrogenated to 1-octanol, which is then dehydrated to yield 1-octene (B94956). researchgate.netepa.gov Although this process primarily yields 1-octene, subsequent isomerization can lead to other octene isomers, including this compound.

The choice of catalyst and ligands in the hydroformylation step is critical for controlling regioselectivity. Rhodium complexes are commonly used, and the development of specific ligands can influence the ratio of linear to branched aldehydes. researchgate.net For the hydroformylation of 1-octene itself, amorphous Co-P-B catalysts have shown high activity and selectivity towards the formation of C9-aldehydes. researchgate.net Ruthenium-catalyzed hydroformylation of 1-heptene and 1-octene has also been studied. wiley-vch.de

Advanced Olefin Metathesis Strategies for Specific Octene Isomers

Olefin metathesis is a versatile reaction that allows for the redistribution of fragments of alkenes by the scission and regeneration of carbon-carbon double bonds. mdpi.com This methodology has been successfully applied to the synthesis of specific octene isomers.

Self-Metathesis: The self-metathesis of 1-pentene (B89616) can produce 3-octene.

Cross-Metathesis: Cross-metathesis reactions provide a more flexible route. For example, the cross-metathesis of 1-butene and 1-hexene (B165129) could theoretically yield 3-octene.

Stereoselective Metathesis: The development of stereoselective metathesis catalysts, particularly those based on ruthenium, has enabled the synthesis of olefins with high Z- or E-selectivity. mdpi.com For instance, Z-selective cross-metathesis of 1-decene (B1663960) and cis-4-octene (B1353254) has been achieved with high efficiency using specific ruthenium catalysts. sci-hub.se

Isomerization-Metathesis (ISOMET): A one-pot tandem olefin isomerization/metathesis-coupling reaction has been developed. acs.org This strategy uses a ruthenium-based "alkene zipper" catalyst to isomerize internal trans-olefins to terminal olefins, which then undergo metathesis with a tungsten-based catalyst. acs.org This approach can be used to synthesize specific isomers that might not be directly accessible.

The Wittig reaction is another classic and reliable method for the stereoselective synthesis of alkenes, including this compound. chegg.com This reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. By carefully choosing the starting aldehyde and the ylide, the stereochemistry of the resulting alkene can be controlled. For the synthesis of this compound, propanal and the ylide derived from 1-bromopentane (B41390) could be used. chegg.com

Chemoenzymatic and Bio-inspired Routes Towards Olefin Synthesis

The synthesis of specific olefin isomers such as this compound using sustainable and highly selective methods is a significant goal in modern chemistry. Chemoenzymatic and bio-inspired strategies, which combine the selectivity of biological catalysts with the broad applicability of chemical reactions, offer promising avenues toward this objective. While a direct, one-pot chemoenzymatic synthesis of this compound from renewable feedstocks is not yet fully established, the principles and components for such a pathway are actively being developed. Research in this area largely focuses on two aspects: the biosynthesis of alkene precursors from renewable sources and the use of bio-inspired catalysts for the precise functionalization of internal alkenes like this compound.

Biosynthesis of Alkene Precursors from Renewable Feedstocks

A common strategy in bio-based chemical production is the use of metabolically engineered microorganisms to convert simple carbon sources, such as glucose, into valuable chemical precursors. osti.govbiofueljournal.com The fatty acid synthesis (FAS) pathway is a particularly attractive starting point due to its efficiency in building hydrocarbon chains. osti.govgsartor.org Through metabolic engineering, organisms like E. coli and various yeasts can be programmed to produce specific fatty acids or their derivatives. scispace.comresearchgate.net

Enzymes capable of converting fatty acids into terminal olefins (1-alkenes) have been identified and characterized, offering a potential first step in a multi-step synthesis of internal olefins. Key enzymes in this conversion include:

P450 Fatty Acid Decarboxylases (e.g., OleT): These enzymes, belonging to the CYP152 family, catalyze the decarboxylation of free fatty acids to produce terminal alkenes. gsartor.orgscispace.comasm.org For instance, OleT from Jeotgalicoccus species can convert C16-C20 fatty acids into their corresponding C15-C19 1-alkenes. asm.org

UndA/UndB Systems: These are alternative fatty acid decarboxylases that contribute to terminal alkene biosynthesis. acs.org

These biocatalytic systems could theoretically be engineered to produce 1-octene from octanoic acid, which would then serve as a precursor for isomerization to this compound.

Potential Chemoenzymatic Isomerization and Metathesis Routes

Once a terminal alkene like 1-octene is produced biocatalytically, a subsequent chemical step can be employed to isomerize the double bond to an internal position. This concept forms the basis of a potential chemoenzymatic route to this compound.

Isomerization Catalysis: Tandem catalytic systems that combine alkene isomerization with another reaction are an active area of research. researchgate.net Ruthenium-based "alkene zipper" catalysts can isomerize terminal olefins to a mixture of internal isomers. rsc.org While controlling the reaction to selectively yield the trans-3 isomer is a significant challenge, it represents a plausible synthetic strategy. The thermodynamic stability generally favors internal trans-olefins. rsc.org

Olefin Metathesis: This powerful chemical tool can rearrange carbon-carbon double bonds. Ethenolysis, a cross-metathesis reaction with ethylene, can split internal double bonds of bio-derived fatty acids to produce valuable terminal olefins and esters. d-nb.info For example, the ethenolysis of methyl oleate (B1233923) yields 1-decene and methyl 9-decenoate. d-nb.info A subsequent cross-metathesis of two different bio-derived olefins could potentially be designed to form this compound, although this would require highly selective catalysts and carefully chosen substrates.

Bio-inspired Catalysis: High-Precision Functionalization of this compound

A significant body of research focuses on using this compound as a model substrate to develop and test bio-inspired catalysts. These catalysts, often featuring a metal center encapsulated within a supramolecular structure, mimic the confined active sites of enzymes to achieve remarkable selectivity. nih.govacs.orgrsc.org

One of the most prominent examples is the regioselective hydroformylation of internal alkenes. For traditional homogeneous catalysts, the two carbon atoms of the double bond in an unfunctionalized internal alkene like this compound are nearly identical from a steric and electronic standpoint, leading to a mixture of aldehyde products. rsc.org However, bio-inspired encapsulated catalysts can differentiate between these positions.

Research using a rhodium catalyst encapsulated in a self-assembled cage constructed from zinc-porphyrin building blocks has demonstrated unprecedented selectivity in the hydroformylation of this compound. rsc.orgresearchgate.net The cage creates a microenvironment around the rhodium center, restricting the rotational freedom of the coordinated alkene and leading to a strong preference for the formation of one aldehyde isomer over another. nih.gov This system is the first reported to effectively discriminate between the C3 and C4 positions of this compound. researchgate.net

Table 1: Regioselectivity in the Hydroformylation of Octene Isomers Using Bio-inspired Encapsulated Catalyst (CAT1)

SubstrateCatalyst SystemLinear Aldehyde ProductBranched Aldehyde Product(s)Linear/Branched Ratio (l/b)Reference
1-OcteneCAT1 [Rh(H)(CO)3(P(mPy3(ZnTPP)3))]Nonanal2-Methyloctanal0.56 rsc.org
1-OcteneUncaged Reference (CAT2)Nonanal2-Methyloctanal>2.0 rsc.org
trans-2-OcteneCAT1 [Rh(H)(CO)3(P(mPy3(ZnTPP)3))]Nonanal2-Ethylheptanal0.12 rsc.org
trans-3-OcteneCAT1 [Rh(H)(CO)3(P(mPy3(ZnTPP)3))]2-Ethylheptanal2-PropylhexanalN/A (forms two branched products) nih.govresearchgate.net

The findings show that the encapsulated catalyst (CAT1) strongly favors the formation of branched aldehydes, a reversal of the selectivity seen with typical uncaged catalysts. rsc.org In the case of this compound, the catalyst can distinguish between the two internal positions, demonstrating a level of control akin to natural enzymes. nih.govresearchgate.net This work underscores the potential of bio-inspired approaches not for the synthesis ofthis compound, but for its use as a building block in highly selective chemical transformations.

Chemical Reactivity and Mechanistic Investigations of Trans 3 Octene

Oxidation Reactions of trans-3-Octene (B84167)*

Oxidation reactions transform the double bond of this compound into more oxidized functional groups, such as epoxides, diols, or carbonyl compounds. The specific products and their stereochemistry are determined by the reagents and mechanisms involved.

The epoxidation of an alkene involves the addition of a single oxygen atom across the double bond to form a three-membered cyclic ether known as an epoxide or oxirane. This transformation is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orgmasterorganicchemistry.com

The reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the alkene. libretexts.orgtransformationtutoring.com This mechanism is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the product. libretexts.orgmasterorganicchemistry.com For this compound, the trans configuration of the alkyl groups is retained in the resulting epoxide. The oxygen atom is added to the same face of the double bond in a process known as syn addition. masterorganicchemistry.com Because the alkene is planar, the peroxy acid can attack from either the top or bottom face with equal probability, resulting in the formation of a racemic mixture of the two enantiomers of trans-3,4-epoxyoctane. libretexts.org

Table 1: Epoxidation of this compound

Reactant Reagent Mechanism Product Stereochemical Outcome

Dihydroxylation is the process of adding two hydroxyl (-OH) groups across the double bond of an alkene to form a vicinal diol (or glycol). libretexts.org This can be achieved through two distinct stereochemical pathways: syn-dihydroxylation and anti-dihydroxylation.

Syn-dihydroxylation results in the two hydroxyl groups being added to the same side of the double bond. chemistrysteps.com This is typically accomplished using reagents like osmium tetroxide (OsO₄) or a cold, basic solution of potassium permanganate (B83412) (KMnO₄). libretexts.orgmasterorganicchemistry.com The reaction with OsO₄ proceeds through a concerted [3+2] cycloaddition to form a cyclic osmate ester intermediate. wikipedia.orgkhanacademy.org Subsequent cleavage of this intermediate, often with a reducing agent like sodium bisulfite (NaHSO₃), yields the diol while preserving the syn stereochemistry. brainly.comlibretexts.org When this compound undergoes syn-dihydroxylation, the product is the meso compound (3R,4S)-octane-3,4-diol.

Table 2: Dihydroxylation Pathways for this compound

Pathway Reagents Intermediate Product Stereochemical Outcome
Syn-dihydroxylation 1. OsO₄ or cold KMnO₄2. NaHSO₃/H₂O Cyclic osmate or manganate (B1198562) ester (3R,4S)-octane-3,4-diol Meso compound

Ozonolysis is a powerful reaction that cleaves the carbon-carbon double bond of an alkene. quora.com The mechanism, first proposed by Rudolf Criegee, involves the 1,3-dipolar cycloaddition of ozone (O₃) to the alkene to form an unstable primary ozonide, also known as a molozonide. msu.eduorganic-chemistry.org This intermediate rapidly rearranges through a cycloreversion into a carbonyl compound and a carbonyl oxide, commonly referred to as the Criegee intermediate. organic-chemistry.orgnih.gov

For a symmetric alkene like this compound, this fragmentation yields one type of carbonyl and one type of Criegee intermediate. d-nb.info Specifically, the cleavage of this compound produces propanal and a C₃H₇CHOO Criegee intermediate. copernicus.org These fragments can then recombine to form a more stable secondary ozonide. organic-chemistry.org

The final products of the reaction depend on the workup conditions.

Reductive Workup: Treatment with a mild reducing agent like zinc (Zn) or dimethyl sulfide (B99878) ((CH₃)₂S) cleaves the ozonide to yield two molecules of the corresponding aldehyde. quora.com For this compound, this results in two molecules of propanal.

Oxidative Workup: Treatment with an oxidizing agent like hydrogen peroxide (H₂O₂) cleaves the ozonide to yield carboxylic acids and/or ketones. quora.com For this compound, this produces two molecules of propanoic acid.

Studies on the gas-phase ozonolysis of this compound have shown that it contributes to the formation of secondary organic aerosols (SOA). researchgate.net The Criegee intermediates formed are key players in these atmospheric processes, and the reaction can also be a source of hydroxyl radicals (OH). researchgate.netmit.edu Research has also quantified the formation of pentanoic acid from the ozonolysis of this compound under both dry and humid conditions, with yields of 5.0 ± 1.5% and 2.8 ± 0.8%, respectively. acs.orgnih.govebi.ac.uk

Reduction and Hydrogenation Processes Involving this compound*

Reduction reactions involving this compound primarily focus on the saturation of the carbon-carbon double bond to form the corresponding alkane, n-octane.

Catalytic hydrogenation is the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst. msu.edu This reaction is thermodynamically favorable but requires a catalyst to overcome a high activation energy. msu.edu Commonly used catalysts are insoluble metals such as palladium on carbon (Pd/C), platinum dioxide (PtO₂), and Raney nickel (Ra-Ni). libretexts.org

The widely accepted Horiuti-Polanyi mechanism describes the process in several steps:

Adsorption: Both the alkene and molecular hydrogen adsorb onto the surface of the metal catalyst. libretexts.orgechemi.com

Hydrogen Addition: The H-H bond is cleaved, and hydrogen atoms are transferred sequentially from the catalyst surface to the carbons of the double bond. libretexts.orgechemi.com

Desorption: The resulting alkane desorbs from the catalyst surface.

This mechanism dictates that both hydrogen atoms are added to the same face of the double bond, a stereochemical outcome known as syn-addition. msu.edulibretexts.org For this compound, this syn-addition across the double bond results in the formation of n-octane. While stereochemistry at the newly formed C-H bonds is a key feature of hydrogenation, the product for this compound is the achiral n-octane. In terms of reaction rates, trans-alkenes generally hydrogenate more slowly than their corresponding cis-isomers due to increased steric hindrance, which impedes efficient adsorption onto the catalyst surface. echemi.com

Table 3: Catalytic Hydrogenation of this compound

Reactant Reagents Mechanism Product Stereochemical Outcome

Chemoselectivity becomes crucial when a molecule contains multiple reducible functional groups or when a reduction must be performed on one compound in a mixture without affecting another. A key challenge is the selective hydrogenation of an aldehyde in the presence of an alkene, as the hydrogenation of the C=C double bond is often more thermodynamically favored than the hydrogenation of a C=O bond. ukzn.ac.zaukzn.ac.za

Research into the competitive hydrogenation of a mixture of octanal (B89490) and octene has provided insights into achieving such selectivity. ukzn.ac.zaukzn.ac.za The goal in this context is to reduce octanal to octanol (B41247) while inhibiting the hydrogenation of octene to octane (B31449). Studies have demonstrated that γ-alumina supported copper-silver (Cu-Ag) bimetallic catalysts can achieve this selectivity. ukzn.ac.zaukzn.ac.za Silver, in particular, was found to play a significant role in the selective hydrogenation of octanal. ukzn.ac.za The method of catalyst preparation also impacts performance; catalysts prepared by impregnating copper first, followed by silver, showed lower octene conversion, making them more suitable for the selective hydrogenation of the aldehyde. ukzn.ac.za

Table 4: Selective Hydrogenation of Octanal in the Presence of Octene using Cu-Ag/γ-Al₂O₃ Catalysts

Catalyst System Key Finding Selectivity Outcome
Monometallic Copper (Cu) Less effective in preventing octene hydrogenation. Lower selectivity for octanal reduction.
Bimetallic Copper-Silver (Cu-Ag) Silver addition enhances selectivity towards octanal. Higher selectivity for octanal reduction, with inhibition of octene reduction. ukzn.ac.za

Addition Reactions Across the Double Bond of this compound

The double bond in this compound is a focal point for various addition reactions, where two new single bonds are formed at the expense of the pi bond. These reactions are fundamental in organic synthesis for the functionalization of alkenes.

Electrophilic Addition Reactions: Regioselectivity and Stereoselectivity

Electrophilic addition reactions are characteristic of alkenes. In these reactions, an electrophile, an electron-seeking species, attacks the electron-rich double bond, initiating the reaction.

The addition of hydrogen halides (HX) to this compound proceeds through a mechanism involving the formation of a carbocation intermediate. The initial step is the protonation of the double bond by the electrophilic hydrogen of the HX, leading to the formation of the more stable carbocation. lasalle.edu For this compound, protonation can occur at either carbon-3 or carbon-4. Since the substituents on both sides of the double bond are alkyl groups of similar size (an ethyl group and a butyl group), the stability of the resulting secondary carbocations at C3 and C4 is comparable. Consequently, the addition of HX to this compound is not highly regioselective and can lead to a mixture of 3-halo-octane and 4-halo-octane. The reaction is generally not stereoselective because the intermediate carbocation is planar, allowing the halide ion to attack from either face with equal probability. libretexts.org

Halogenation, such as the addition of bromine (Br₂), proceeds through a different mechanism involving a cyclic bromonium ion intermediate. lasalle.edu This intermediate is formed by the interaction of the bromine molecule with the pi electrons of the double bond. The nucleophilic attack of the bromide ion then occurs from the side opposite to the bulky bromonium ion, resulting in anti-addition. lasalle.edu For this compound, this stereospecific anti-addition leads to the formation of a specific pair of enantiomers of 3,4-dibromooctane.

Hydration, the addition of water across the double bond, is typically catalyzed by a strong acid. libretexts.org Similar to hydrogen halide addition, this reaction proceeds via a carbocation intermediate, leading to a mixture of 3-octanol (B1198278) and 4-octanol. The regioselectivity is not pronounced due to the similar stability of the intermediate carbocations.

Radical Additions to this compound

Radical addition reactions provide an alternative pathway for the functionalization of alkenes and can exhibit different regioselectivity compared to electrophilic additions. A notable example is the anti-Markovnikov addition of hydrogen bromide in the presence of peroxides. msu.edu This reaction proceeds via a free radical mechanism. The peroxide initiates the formation of a bromine radical, which then adds to the double bond. In the case of this compound, the bromine radical adds to the carbon atom that results in the more stable secondary radical. Subsequent abstraction of a hydrogen atom from HBr yields the final product and regenerates the bromine radical, propagating the chain reaction. msu.edu

The addition of the phenoxathiin (B166618) cation radical to this compound has been studied, resulting in the stereospecific formation of the erythro bisadduct. acs.orgnih.govresearchgate.net This trans-addition is attributed to the formation of an intermediate episulfonium cation radical. acs.orgnih.gov Similarly, the addition of thianthrene (B1682798) cation radical perchlorate (B79767) to this compound yields a mixture of a threo monoadduct and an erythro bisadduct, with the configuration of the alkene being retained in the products. nih.gov

Radical Reagent Product(s) Stereochemistry
Phenoxathiin cation radicalerythro bis(10-phenoxathiiniumyl)octanetrans-addition
Thianthrene cation radical perchloratethreo monoadduct and erythro bisadductRetention of configuration

Cycloaddition Reactions (e.g., Diels-Alder) with this compound

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The Diels-Alder reaction, a [4+2] cycloaddition, involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne). msu.edu For this compound to act as a dienophile in a Diels-Alder reaction, it would react with a suitable diene. The reactivity in Diels-Alder reactions is enhanced by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. msu.edulibretexts.org As an unactivated alkene, this compound is generally a poor dienophile. However, it can participate in cycloaddition reactions under specific conditions. For instance, the Diels-Alder reaction of 2-azadienes with trans-cyclooctene (B1233481) has been explored, suggesting that cyclic trans-alkenes can act as dienophiles. capes.gov.br While specific studies on the Diels-Alder reaction with this compound are not widely reported, its participation in such reactions would be expected to be sluggish without activation.

Other types of cycloadditions, such as [3+2] cycloadditions with 1,3-dipoles, are also possible. mdpi.com These reactions are a versatile method for synthesizing five-membered heterocyclic rings. mdpi.com

Isomerization Studies of this compound

Isomerization reactions involve the conversion of a molecule into an isomer with a different arrangement of atoms. For this compound, both cis-trans isomerization and positional isomerization of the double bond are significant processes.

Cis-trans Isomerization Kinetics and Catalytic Control

Cis-trans isomerization involves the interconversion between the trans and cis isomers of 3-octene. This compound is thermodynamically more stable than its cis counterpart due to reduced steric hindrance. The energy barrier for thermal isomerization is high, making it slow at ambient temperatures. However, this process can be accelerated by catalysts.

Iodine is a well-known catalyst for the cis-trans equilibration of alkenes. uregina.ca The mechanism involves the reversible addition of an iodine atom to the double bond, forming a radical intermediate. Rotation around the former double bond (now a single bond) can occur in this intermediate, followed by the elimination of the iodine atom to yield a mixture of cis and trans isomers. uregina.ca

Transition metal complexes are also effective catalysts for cis-trans isomerization. researchgate.net For instance, ruthenium complexes have been shown to catalyze the cis-to-trans isomerization of various alkenes. researchgate.net The mechanism often involves the formation of a metal-alkene complex, followed by steps that allow for rotation around the carbon-carbon bond.

In combustion studies, the ignition delay of octene isomers has been investigated. The order of ignition delay was found to be 1-octene (B94956) < cis-3-octene (B76891) < this compound < trans-2-octene (B89244). researchgate.net The higher reactivity of the cis isomer was attributed to the hypothesis that trans isomers may need to adopt a cis conformation before undergoing certain low-temperature radical branching reactions. researchgate.net

Isomerization Condition Key Features
ThermalHigh energy barrier, slow at room temperature.
Iodine CatalysisReversible addition of iodine atom, proceeds via a radical intermediate. uregina.ca
Transition Metal CatalysisInvolves formation of metal-alkene complexes. researchgate.net

Positional Isomerization Mechanisms of the Double Bond in Octenes

Positional isomerization involves moving the double bond to a different position along the carbon chain. For example, this compound can isomerize to 2-octene or 4-octene. This process is often catalyzed by transition metals. lsu.edu

Two common mechanisms for metal-catalyzed alkene isomerization are the hydride addition-elimination mechanism and the π-allyl mechanism. nih.gov

Hydride Addition-Elimination Mechanism: This mechanism involves the addition of a metal hydride (M-H) to the alkene double bond to form a metal-alkyl intermediate. A subsequent β-hydride elimination from an adjacent carbon atom regenerates the alkene with the double bond in a new position and reforms the metal hydride catalyst. lsu.edu

π-Allyl Mechanism: This pathway involves the oxidative addition of an allylic C-H bond of the alkene to the metal center, forming an allyl hydride intermediate. Reductive elimination from this intermediate can then yield the isomerized alkene. nih.gov

Molybdenum-based catalysts have been shown to be effective for the selective isomerization of terminal alkenes to internal Z-alkenes via an allyl mechanism. researchgate.netnsf.gov Cobalt and nickel complexes have also been utilized for Z-selective isomerization. nih.gov The product distribution between different positional isomers often tends towards a thermodynamic equilibrium, which for octenes, favors the internal isomers (2-, 3-, and 4-octenes) over the terminal 1-octene. osti.gov

Functionalization of this compound in Organic Synthesis

The carbon-carbon double bond in this compound serves as a key functional group for a variety of transformations in organic synthesis. Its reactivity allows for the introduction of diverse functionalities, leading to the formation of more complex molecular architectures. This section explores two principal avenues of its functionalization: reactions with maleic anhydride (B1165640) and palladium-catalyzed coupling reactions.

Reactions with Maleic Anhydride: Adduct Formation and Mechanistic Elucidation

The reaction between this compound and maleic anhydride is a notable example of an "ene" reaction, a pericyclic reaction involving the transfer of an allylic hydrogen from an alkene (the "ene") to an electron-deficient alkene or alkyne (the "enophile"). This process results in the formation of a new sigma bond and the migration of the double bond.

In the case of this compound, it serves as the ene component, while maleic anhydride acts as the enophile. The reaction typically requires elevated temperatures, often around 200°C, and can be carried out with or without a solvent. researchgate.netrsc.org Microwave irradiation has also been employed to accelerate the reaction. rsc.orgacs.org

Adduct Formation

Detailed spectroscopic studies, particularly using Nuclear Magnetic Resonance (NMR), have been instrumental in identifying the products of this reaction. rsc.orgacs.org The primary products are alkenyl succinic anhydrides (ASAs), which are valuable intermediates in various industrial applications.

The reaction of this compound with maleic anhydride can proceed through two competing mechanistic pathways: the "ene" reaction and an "allylic" reaction. acs.org This leads to the formation of a mixture of isomeric adducts. The main products identified are depicted below:

Ene reaction products: These result from the concerted transfer of an allylic hydrogen and the formation of a new C-C bond.

Allylic reaction products: This pathway also involves the allylic position but may proceed through a different transition state.

A study utilizing microwave irradiation at 230°C for the reaction of an equimolar mixture of this compound and maleic anhydride reported a yield of 82% for the resulting ASA adducts, as determined by ¹H NMR integration. acs.org

Mechanistic Elucidation

Computational and experimental NMR studies have provided significant insights into the structures of the adducts formed from this compound and maleic anhydride. rsc.orgacs.org These studies have allowed for the clear identification of the signals corresponding to the alkenyl succinic anhydride moieties attached to the octene backbone. rsc.orgacs.org The reaction with this compound was used as a model system to help identify the more complex adducts formed when vegetable oils react with maleic anhydride. rsc.orgacs.org

The reaction kinetics have been shown to be influenced by the configuration of the double bond. For instance, studies on related systems have indicated that cis isomers can react faster than trans isomers. researchgate.net However, the reaction of this compound proceeds efficiently at high temperatures. rsc.orgacs.org

Table 1: Products of the Reaction between this compound and Maleic Anhydride

Product TypeGeneral StructureMechanistic Pathway
Ene AdductAlkenyl Succinic AnhydrideEne Reaction
Allylic AdductAlkenyl Succinic AnhydrideAllylic Reaction

Note: The table provides a generalized representation of the product types. The reaction yields a mixture of stereoisomers and regioisomers.

Palladium-Catalyzed Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While specific studies focusing exclusively on this compound in the context of all major palladium-catalyzed coupling reactions are limited, the reactivity of similar unactivated internal alkenes provides a strong basis for predicting its behavior in these transformations. Unactivated internal alkenes are generally considered challenging substrates for many palladium-catalyzed reactions due to their lower reactivity compared to terminal alkenes or activated alkenes.

Wacker-Type Oxidation

The Wacker oxidation is a palladium-catalyzed process that typically converts terminal alkenes to methyl ketones. For internal alkenes, this reaction can lead to a mixture of ketones. A study on the copper-free Wacker oxidation of various olefins demonstrated that trans-2-octene and this compound are viable substrates. scribd.com The oxidation of this compound yielded a mixture of 3-octanone (B92607) and 4-octanone, indicating that the oxygen atom is incorporated at the original positions of the double bond carbons. scribd.com The reaction is typically carried out using a palladium catalyst, such as PdCl₂, in a solvent like N,N-dimethylacetamide (DMA) with water, under an oxygen atmosphere. scribd.com

Alkoxycarbonylation

Palladium-catalyzed alkoxycarbonylation is a process that introduces a carbonyl and an alkoxy group across a double bond, yielding an ester. Research has shown that this reaction can be applied to internal alkenes. researchgate.netrsc.orgacs.org A plausible catalytic cycle for the alkoxycarbonylation of internal alkenes involves isomerization of the internal alkene to a terminal alkene, followed by insertion into a palladium-hydride species, CO migratory insertion, and finally alcoholysis to release the ester product. rsc.org Given the viability of this isomerization pathway, it is expected that this compound could be converted to linear esters under appropriate palladium-catalyzed alkoxycarbonylation conditions.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene. While terminal alkenes are more common substrates, the Heck reaction of internal alkenes is also possible, though often more challenging. Reductive Heck hydroarylation of unactivated alkenes has been developed, and studies have shown that internal alkenes can give higher yields than terminal alkenes in some cases. nih.gov This suggests that this compound could potentially undergo Heck-type reactions with suitable aryl or vinyl halides.

Other Potential Coupling Reactions

The general catalytic cycles for other major palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings provide a framework for considering the potential reactivity of this compound. These reactions typically involve the oxidative addition of an organohalide to a Pd(0) catalyst, followed by transmetalation with an organometallic reagent (organoboron, organotin, or organocopper/alkyne) and subsequent reductive elimination. The key challenge for an unactivated internal alkene like this compound would be its efficient coordination to the palladium center and subsequent insertion into the Pd-R bond. While direct examples with this compound are not prevalent in the literature, the continuous development of more active and specialized palladium catalyst systems may enable such transformations in the future.

Table 2: Potential Palladium-Catalyzed Reactions of this compound

Reaction TypeCoupling PartnerPotential Product(s)Notes
Wacker-Type OxidationWater (nucleophile)3-Octanone, 4-OctanoneBased on demonstrated reactivity of this compound. scribd.com
AlkoxycarbonylationCarbon Monoxide, Alcohol (ROH)Linear and branched estersPlausible based on reactions of other internal alkenes. researchgate.netrsc.orgacs.org
Heck ReactionAryl/Vinyl HalideSubstituted octenesFeasible based on reductive Heck reactions of unactivated alkenes. nih.gov
Suzuki CouplingOrganoboron CompoundAryl- or vinyl-substituted octenesMechanistically possible but limited specific examples for unactivated internal alkenes.
Stille CouplingOrganotin CompoundAryl- or vinyl-substituted octenesMechanistically possible but limited specific examples for unactivated internal alkenes.

Catalysis and Reaction Engineering Applications Involving Trans 3 Octene

Homogeneous Catalysis for trans-3-Octene (B84167) Transformations

Homogeneous catalysis offers precise control over reaction pathways, often leading to high selectivity due to well-defined active sites.

Rhodium-catalyzed hydroformylation, a process that adds a formyl group and a hydrogen atom across a carbon-carbon double bond, has been extensively studied for internal alkenes, including this compound. A key challenge in the hydroformylation of internal alkenes is controlling regioselectivity, as the two carbon atoms of the double bond are often sterically and electronically similar. nih.gov

Encapsulated rhodium complexes have demonstrated unprecedented high selectivity in the hydroformylation of internal alkenes, forming predominantly one of the branched aldehydes. homkat.nlnih.govresearchgate.netresearchgate.netcnjournals.com Specifically, this catalyst system is notable for its ability to discriminate between the C3 and C4 carbon atoms in this compound, a feat difficult to achieve with traditional catalysts. homkat.nlnih.govresearchgate.netresearchgate.netcnjournals.com This discrimination leads to the preferential formation of a specific branched aldehyde. For instance, in the hydroformylation of 2-alkenes, a selectivity of up to 91% for the 3-aldehyde formation has been reported. researchgate.net

The high selectivity observed with encapsulated rhodium catalysts is attributed to the steric restrictions imposed by the catalyst's capsule, which creates a unique nano-reaction chamber. nih.govhomkat.nl This confined environment influences the orientation of the substrate during the selectivity-determining hydride migration step, favoring the formation of the branched product at a specific carbon atom. nih.gov

Table 1: Selectivity in Rhodium-Catalyzed Hydroformylation of Internal Alkenes

Substrate TypeCatalyst TypePrimary Product SelectivityKey FeatureSource
Internal Alkenes (e.g., this compound)Encapsulated Rhodium ComplexPredominantly one branched aldehydeDiscrimination between C3 and C4 atoms in this compound homkat.nlnih.govresearchgate.netresearchgate.netcnjournals.com
2-AlkenesEncapsulated Rhodium ComplexUp to 91% 3-aldehydeHigh regioselectivity for innermost carbon researchgate.net

Supramolecular chemistry provides powerful tools to control the activity and selectivity in hydroformylation reactions, offering an alternative or complementary approach to traditional ligand design. homkat.nlacs.org One prominent strategy involves the encapsulation of transition metal catalysts within molecular capsules or self-assembled structures, creating specific nano-environments around the active site. nih.govhomkat.nlacs.org

Encapsulated rhodium catalyst systems, for example, have shown enhanced selectivity and even rate acceleration in the hydroformylation of internal alkenes like trans-2-octene (B89244) (similar to this compound). nih.gov The design often involves template-assisted multi-component assemblies, where building blocks like porphyrins are used to encapsulate the rhodium complex. homkat.nl This encapsulation can preorganize the substrate towards a specific transition state, leading to the desired branched product. researchgate.net

The effect of encapsulation on selectivity is significant; for trans-2-octene, the formation of the 3-aldehyde requires no significant structural rearrangement of the capsule, whereas migration leading to the 2-aldehyde would require substantial rearrangement, thus explaining the induced selectivity. nih.gov This demonstrates how the second coordination sphere, provided by the supramolecular capsule, plays a crucial role in dictating the regioselectivity of the reaction. nih.gov

Metal-catalyzed olefin isomerization, a process where the double bond moves along the carbon chain, typically occurs via two primary mechanistic pathways: the metal-hydride insertion-elimination pathway and the π-allyl pathway. researchgate.net

Metal-Hydride Insertion-Elimination Pathway : This mechanism involves the reversible insertion of the olefin into a metal-hydride bond, forming a metal-alkyl intermediate. Subsequent β-hydride elimination then regenerates the metal-hydride and an isomerized olefin. researchgate.netacs.orgfu-berlin.de This process can lead to "chain-walking," where the double bond migrates along the alkyl chain through a series of insertion and elimination steps. acs.orgfu-berlin.de

π-Allyl Pathway : In this mechanism, an η³-allyl complex is formed as an intermediate, often through allylic C-H activation. Reductive elimination then provides the isomerized olefin-metal complex. researchgate.netacs.org

These mechanisms are crucial for understanding how internal alkenes like this compound can isomerize to other octene isomers. For instance, studies on manganese(I) pincer complexes have shown highly regioselective monoisomerization of long-chain alkenes, including 1-octene (B94956), to their corresponding 2-alkenes, operating via a metal-alkyl mechanism. fu-berlin.de

In the context of hydrocarbonylation, which includes reactions like hydroformylation and hydroalkoxycarbonylation, the mechanisms involve the migratory insertion of an alkene into a metal-carbon bond (e.g., metal-acyl or metal-alkyl) followed by reductive elimination. Palladium-catalyzed hydroalkoxycarbonylation of 1-octene, for example, proceeds with the formation of a mixture of linear (ethyl ester of pelargonic acid) and branched (ethyl ester of 2-methylcaprylic acid) products, highlighting the challenge of regioselectivity in such processes. researchgate.net

Heterogeneous Catalysis for this compound Related Reactions

Heterogeneous catalysis involves solid catalysts, offering advantages in terms of catalyst separation and recycling.

Supported metal catalysts are widely employed for the oligomerization and hydrogenation of olefins, including those relevant to this compound.

Oligomerization : this compound serves as a model compound for studying the effects of double bond position and chain length in alkenes during oligomerization reactions. The head-to-head oligomerization of 1-butene (B85601) is a significant route for producing linear octenes, with cobalt-based systems demonstrating high selectivity. Heterogeneous carbon-supported cobalt oxide catalysts have been shown to selectively produce linear internal octenes (2-, 3-, and 4-octene) from the oligomerization of liquid-phase 1-butene, with linear octenes accounting for 77% to 90% of the products. wisc.edu

Table 2: Product Selectivity in 1-Butene Oligomerization over Cobalt Catalysts

Catalyst TypeFeedstockPrimary ProductsLinear Octene SelectivitySource
Carbon-supported Cobalt Oxide1-Butene2-, 3-, and 4-octene77% - 90% wisc.edu

Hydrogenation : Supported metal catalysts, including palladium, nickel, platinum, copper, silver, gold, rhodium, and cobalt, are active in the hydrogenation of unsaturated hydrocarbons. acs.orgnih.gov For instance, silver supported on alumina (B75360) (Ag/Al₂O₃) has been investigated for the selective hydrogenation of 1-octyne (B150090). In competitive hydrogenation reactions with a mixed 1-octyne and 1-octene feed, no conversion of 1-octene was observed, indicating the catalyst's selectivity for alkyne hydrogenation over alkene hydrogenation. acs.orgnih.gov Instead, a gain of 1-octene was noted, demonstrating the catalyst's ability to selectively hydrogenate 1-octyne to 1-octene without affecting the existing octene. acs.orgnih.gov Supported nickel catalysts have also been studied for the hydrodeoxygenation of 1-octanol, where intermediate octenes can undergo hydrogenation to n-octane or further oligomerization. rsc.org

The design of solid catalysts for selective processes involving olefins like this compound focuses on tailoring their surface properties, active sites, and pore structures to achieve desired reactivity and selectivity. Heterogeneous catalysts function by lowering the activation barrier for a chemical reaction at their surface, thereby increasing the reaction rate and favoring the formation of a specific product. dokumen.pub

Key aspects in the design and characterization of these catalysts include:

Active Site Engineering : This involves controlling the nature and environment of the catalytic centers, which can range from isolated single metal atoms anchored to support defects to small clusters of metal atoms or metal-oxo entities grafted onto high-surface-area supports. soton.ac.uk For example, the use of transition-metal-ions grafted onto silica (B1680970) supports can form specific metal-oxo entities that act as active sites. soton.ac.uk

Characterization Techniques : A range of analytical techniques are employed to characterize the composition, structure, and morphology of solid catalysts. These include:

N₂ adsorption-desorption (BET) : To determine surface area and pore size distribution. rsc.orgresearchgate.net

X-ray Diffraction (XRD) : To identify crystalline phases and particle sizes. rsc.orgresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) : To analyze surface elemental composition and chemical states. rsc.orgresearchgate.net

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) : To visualize catalyst morphology and particle dispersion. acs.orgrsc.orgresearchgate.net

Temperature-Programmed Reduction (TPR) and Ammonia (B1221849) Temperature-Programmed Desorption (NH₃-TPD) : To assess reducibility of metal oxides and acidity of the catalyst, respectively. rsc.org

The goal is to design solid catalysts that can mimic the high selectivity of enzymes, often by creating molecular-sized channels or specific pore structures that allow selective entrance and conversion of molecules. dokumen.pub For instance, the acidity of supported nickel catalysts, influenced by the support (e.g., HZSM-5), plays a role in reactions like dehydration and oligomerization of octenes. rsc.org

Deactivation and Regeneration Studies in Catalytic Systems Utilizing Octenes

Catalyst deactivation is a complex phenomenon that can significantly reduce the activity, selectivity, and stability of catalysts over time, leading to decreased product yields and increased operational costs. For catalytic systems involving octenes, several primary mechanisms contribute to deactivation, and various regeneration methods have been explored to restore catalyst performance.

Mechanisms of Catalyst Deactivation

The deactivation of catalysts in reactions involving octenes, such as this compound, typically arises from several interconnected mechanisms:

Coking/Fouling : This is a prevalent deactivation mechanism in hydrocarbon reactions, including those involving octenes. It results from the deposition of carbonaceous material (coke) on the catalyst surface umich.eduacs.orgnih.govmdpi.comchalmers.seresearchgate.net. Coke formation can occur through side reactions like oligomerization, polymerization, and cracking of reactants or products mdpi.comresearchgate.netlsu.edu. The deposited coke physically blocks active sites and can plug catalyst pores, hindering reactant access to the active centers and leading to a loss of activity umich.educhalmers.seresearchgate.net. For instance, in the hydrogenation of 1-octyne to 1-octene using Ag/Al₂O₃ catalysts, carbonaceous deposits were observed to accumulate, leading to catalyst deactivation over time, particularly preventing the readsorption and further hydrogenation or isomerization of octene acs.orgnih.gov.

Poisoning : Catalyst poisoning involves the irreversible chemisorption of certain molecules onto the active sites of the catalyst, thereby reducing the number of sites available for the desired reaction umich.educhalmers.se. These poisoning molecules can be impurities present in the feed stream, or even reactants or products of the main reaction umich.edu. In the context of octene-related processes, impurities in olefin feeds can lead to significant catalyst aging and deactivation acs.org. For example, in hydrogenation reactions, the presence of lead in Lindlar catalysts is a known cause of palladium poisoning acs.orgnih.gov. Similarly, in olefin metathesis, certain nitrogen-heteroaromatics can cause decomposition of ruthenium Grubbs catalysts mdpi.com.

Sintering/Aging : This mechanism involves the loss of active catalyst surface area due to prolonged exposure to high temperatures umich.educhalmers.semdpi.com. Sintering can manifest as crystal agglomeration and growth of metal particles supported on the catalyst, or as the narrowing and closure of pores within the catalyst pellet umich.edu. While less directly tied to the specific chemistry of octenes, sintering is a general concern for the long-term stability of heterogeneous catalysts used in high-temperature octene conversion processes.

Isomerization as a Symptom of Deactivation : In olefin metathesis reactions, unwanted double-bond migration (isomerization) can occur as a side reaction acs.orguib.no. This isomerization is often a symptom of catalyst decomposition rather than a separate deactivation mechanism acs.orgresearchgate.net. For ruthenium-based olefin metathesis catalysts, the decomposition pathways can lead to species that promote isomerization in both 1-alkene reagents and internal alkene products, including octenes acs.orgresearchgate.net. This competition between metathesis and isomerization can compromise both selectivity and yield acs.org.

Regeneration Studies

Catalyst regeneration aims to restore the activity and selectivity of deactivated catalysts. The chosen regeneration method often depends on the specific deactivation mechanism.

Thermal Regeneration (Coke Burn-off) : For catalysts deactivated by coking, burning off the carbonaceous deposits is a common regeneration strategy umich.edu. This typically involves treating the catalyst with an oxygen-containing gas at elevated temperatures to oxidize the coke. While effective, care must be taken to control the temperature to avoid sintering of the active metal phase or damage to the support umich.edu.

Solvent Extraction : This method has been demonstrated for regenerating acid catalysts, such as sulfated zirconia (SAC-13), used in the isomerization of long-chain olefins like octadecene lsu.edu. Nonpolar solvents, such as m-xylene, have been found to be effective in reopening pore volume by extracting carbonaceous residues lsu.edu. However, catalysts regenerated by solvent extraction may exhibit faster deactivation rates in subsequent cycles compared to fresh catalysts lsu.edu.

Table 1: Effect of Solvent Regeneration on SAC-13 Catalyst Performance in Olefin Isomerization

Catalyst TypeRegeneration MethodImpact on Pore VolumeSubsequent Deactivation RateReference
Used SAC-13m-xylene extractionMost effective in reopening pore volumeRelatively rapid deactivation compared to fresh catalyst lsu.edu
Used SAC-13Ethanol (B145695) extractionEffectiveRelatively rapid deactivation compared to fresh catalyst lsu.edu

Chemical Treatment : For poisoned catalysts, chemical treatments can sometimes restore activity. Studies on metathesis catalysts, while not specifically on this compound, have explored reactivation with reagents such as dioxygen, water, or ethanol to remove contaminants acs.org. For instance, after deactivation, tungsten-based catalysts used for cis-4-nonene (B84754) metathesis were separated from solution and exposed to fresh olefin after treatment with these reagents acs.org.

Hydrogen Pressure Management : In hydrogenation processes, the operating hydrogen pressure can influence the rate of coke formation. A decrease in hydrogen pressure can lead to a thicker initial carbon layer dueved to reduced surface hydrogen species, as observed in the hydrogenation of 1-octyne to 1-octene acs.org. Maintaining optimal hydrogen pressure can mitigate deactivation by ensuring sufficient hydrogen dissociation to prevent excessive octyne coverage and coke formation acs.org.

Table 2: Deactivation Stages and Selectivity Changes for Ag/Al₂O₃ Catalyst in 1-Octyne/1-Octene Hydrogenation

Time-on-Stream (h)1-Octene ConversionOctane (B31449) & Internal Octene SelectivityDeactivation ObservationReference
Initial - 10HighHighAccumulation of carbonaceous species begins acs.orgnih.gov
10 - 24DecreasingDecreasingCatalyst deactivation starts acs.orgnih.gov
24 - 54LowSignificant decreaseRapid deactivation stage with increasing 1-octene gain acs.orgnih.gov
54 - 72Very lowContinued decreaseSlow carbon laydown prevents octene readsorption and further hydrogenation/isomerization acs.orgnih.gov

These studies highlight that catalyst deactivation is an inherent challenge in octene-related catalytic processes. Effective regeneration strategies, tailored to the specific deactivation mechanism, are essential for extending catalyst lifespan and maintaining process efficiency. Continued research focuses on developing more robust catalysts and more efficient regeneration protocols to enhance the sustainability and economic viability of these critical industrial applications.

Computational and Theoretical Chemistry Studies of Trans 3 Octene

Quantum Chemical Calculations of trans-3-Octene (B84167) and its Reaction Intermediates

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable tools for elucidating the electronic structure and predicting the reactivity of organic molecules. These methods provide a detailed understanding at the atomic and molecular level, which is crucial for complex systems involving this compound.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely adopted quantum chemical method for investigating the electronic structure of molecules and predicting their reactivity scispace.comorientjchem.orgnih.gov. This approach focuses on the electron density distribution to determine the ground state energy and other electronic properties of a system scispace.com. For this compound, DFT calculations can provide valuable information regarding its molecular orbitals, charge distribution, and potential sites for chemical reactions orientjchem.orgresearchgate.net.

While specific detailed DFT studies focusing solely on the electronic structure and intrinsic reactivity of this compound are not extensively documented in general literature, the principles and applications of DFT are directly transferable from studies on other alkenes and related systems. For instance, DFT has been widely applied to understand the mechanisms of olefin functionalization, cross-coupling reactions, and oligomerization processes pitt.educhemrxiv.orgscielo.br. These studies often involve the calculation of activation energies and the analysis of electronic properties that govern reaction pathways pitt.edu. DFT calculations can also be used to compare theoretical predictions with experimental observations, thereby validating computational models and refining understanding . The insights gained from such calculations can be instrumental in predicting how this compound might interact with oxidizing agents to form epoxides or diols, or undergo hydrogenation to form alkanes, by analyzing the electron density around its double bond .

Transition State Analysis and Reaction Pathway Mapping

Transition state analysis is a cornerstone of computational chemistry for deciphering reaction mechanisms, identifying rate-determining steps, and understanding the selectivity of chemical transformations pitt.eduifpenergiesnouvelles.fr. By locating and characterizing transition states, computational methods can map out the entire reaction pathway from reactants to products, including any intermediate species.

For reactions involving this compound, computational studies can model transition states to calculate activation energies for various processes such as hydrogenation, epoxidation, or isomerization researchgate.net. For example, in the context of alkene isomerization, computational chemistry has been employed to study the iodine-catalyzed cis/trans equilibration of 1,2-disubstituted alkenes, where the rate-determining step involves the internal rotation of an iodo intermediate uregina.ca. Such analyses are directly applicable to understanding the mechanisms by which this compound might isomerize to its cis counterpart or other structural isomers.

Computational approaches are also crucial for mapping complex reaction pathways in catalytic environments. For instance, studies on the reactivity of trans-4-octene (B86139) in copper hydride-catalyzed hydroamination reactions have utilized DFT to explore the reaction mechanism and the influence of ligands on reactivity pitt.edu. This demonstrates the capability of computational methods to provide detailed mechanistic insights into how this compound might behave in similar catalytic transformations, revealing the sequence of elementary steps and the energetics involved ifpenergiesnouvelles.fr.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on molecular behavior, providing insights into conformational flexibility, energy landscapes, and the interactions of molecules within their environment.

Conformational Analysis and Energy Landscapes

Conformational analysis, often performed using molecular modeling and dynamics simulations, aims to identify and characterize the various stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them researchgate.net. The energy landscape of a molecule depicts the free-energy distributions of these conformational states and the pathways for interconversion nih.govchemrxiv.orgresearchgate.net.

For this compound, which possesses several rotatable bonds, understanding its conformational preferences is vital as these can influence its reactivity and interactions. While direct studies on this compound's conformational landscape are not specifically detailed in the provided literature, similar n-alkanes and cyclic compounds like cyclo-octane have been extensively investigated using molecular dynamics and force field calculations to map their complex potential energy surfaces nih.govresearchgate.netaip.org. These studies highlight how molecular dynamics simulations can reveal the geometry, structural characteristics, and thermodynamic properties of different conformers infona.pl. By exploring the energy landscape, researchers can identify the most stable conformations of this compound and understand the energetic costs associated with transitions between them, which is critical for predicting its behavior in various chemical reactions.

Predicting Reactivity and Selectivity in Catalytic Environments

Computational chemistry, by integrating molecular modeling and dynamics with quantum chemical calculations, is a powerful tool for predicting the reactivity and selectivity of compounds in catalytic environments . This is particularly relevant for this compound, given its role as a model compound in oligomerization studies and its potential as a substrate in various catalytic reactions .

Transition metal-catalyzed reactions, such as hydroformylation, are areas where computational studies have provided significant insights into reaction mechanisms and selectivity control pitt.eduresearchgate.netacs.org. For example, encapsulated rhodium complexes have demonstrated high regioselectivity in the hydroformylation of internal alkenes, including this compound researchgate.netacs.org. In these instances, the catalyst system was able to differentiate between the C3 and C4 carbon atoms of this compound, leading predominantly to the formation of a specific branched aldehyde researchgate.net. Computational and kinetic studies indicated that the hydride migration step was crucial in determining this selectivity researchgate.net.

These computational approaches enable the rational design of catalysts by providing a molecular-level understanding of how catalyst structure, ligand effects, and substrate orientation influence reaction outcomes pitt.eduresearchgate.net. By simulating the interactions between this compound and various catalytic species, researchers can predict preferred reaction pathways, identify factors that enhance desired product formation, and minimize side reactions.

Computational Approaches to Isomerization Kinetics and Thermodynamics

Computational methods are extensively utilized to investigate the kinetics and thermodynamics of isomerization reactions, providing a quantitative understanding of these processes ifpenergiesnouvelles.frresearchgate.neturegina.canih.govresearchgate.net. Isomerization, particularly cis/trans isomerization, is a common transformation for alkenes like this compound.

Computational studies can determine the relative energies of different isomers and the activation barriers for their interconversion uregina.ca. For instance, the iodine-catalyzed equilibration of cis-alkenes to their trans forms has been studied computationally, revealing insights into the reaction intermediates and the rate-determining steps uregina.ca. This type of analysis is directly applicable to understanding the kinetics and thermodynamics of this compound converting to cis-3-Octene (B76891) or other positional isomers.

Furthermore, computational models can estimate key thermodynamic parameters such as activation energies, enthalpies, and entropies of adsorption, which are consistent with experimental observations researchgate.net. For example, in the hydroisomerization of 1-octene (B94956) to other linear and branched octenes, kinetic models derived from computational studies have shown that the conversion of 1-octene to other linear octenes requires low activation energy, while the conversion to branched octenes demands higher activation energy researchgate.net. These findings provide a framework for understanding the relative stability and interconversion rates of various octene isomers, including this compound.

Computational approaches also allow for the study of substituent effects on the thermodynamics and kinetics of isomerization reactions, providing a deeper understanding of structure-reactivity relationships researchgate.net. By combining theoretical calculations with experimental data, a comprehensive picture of isomerization processes involving this compound can be developed, aiding in the design of selective synthetic routes.

Advanced Analytical Research Methodologies for Trans 3 Octene

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Reaction Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical tool for gaining deep insight into the molecular structure of trans-3-octene (B84167) and its derivatives. nih.gov It is instrumental in identifying reaction intermediates and final products by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

In studies involving the isomerization of octenes, NMR is used to track the conversion of one isomer to another. For instance, in the hydroalumination of internal octenes catalyzed by zirconocene (B1252598) dichloride, ¹H NMR spectra can confirm the isomerization of internal octenes to terminal products. rsc.org The absence of signals corresponding to sec-alkyl groups and the exclusive formation of 1-d1-octane upon quenching with deuterium (B1214612) oxide (D₂O) provides clear evidence of this rearrangement. rsc.org

To unravel complex molecular structures and confirm assignments, one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed. semanticscholar.orgresearchgate.net For this compound, these advanced methods provide unambiguous structural confirmation.

1D NMR : Standard ¹H and ¹³C NMR spectra provide initial structural information. The chemical shifts in the ¹³C NMR spectrum are characteristic of the specific carbon environments within the this compound molecule. chemicalbook.com

Correlation Spectroscopy (COSY) : This 2D technique identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. wikipedia.orgemerypharma.com In this compound, a COSY spectrum would show correlations between the olefinic protons and the protons on the adjacent methylene (B1212753) groups, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC) : HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.orgemerypharma.com This is crucial for assigning specific proton resonances to their corresponding carbon atoms in the this compound backbone.

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC is used to identify longer-range couplings between protons and carbons (typically over two to three bonds). emerypharma.comyoutube.com This technique can help piece together the carbon skeleton by showing correlations between, for example, a methyl proton and the olefinic carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY) : NOESY identifies protons that are close in space, providing information about the molecule's stereochemistry. slideshare.net For this compound, NOESY can confirm the trans configuration of the double bond by showing spatial proximity between protons on opposite sides of the double bond.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CH₃ (C1/C8) ~0.9 ~14
CH₂ (C2/C7) ~1.4 ~23/35
CH₂ (C5/C6) ~2.0 ~26/32

Note: Values are approximate and can vary based on solvent and experimental conditions.

In-situ NMR spectroscopy allows for the real-time observation of chemical reactions as they occur within the NMR tube. ed.ac.uk This technique is invaluable for studying reaction kinetics and identifying transient intermediates that might be missed by conventional analysis of quenched reaction aliquots.

For example, the hydrogenation and isomerization of 1-octene (B94956) over a palladium/titanium dioxide (Pd/TiO₂) catalyst has been monitored using a benchtop NMR spectrometer. cam.ac.ukresearchgate.net The spectra, acquired at regular intervals, clearly show the decrease in olefinic proton signals (4.5–6.5 ppm) and the corresponding increase in alkane signals. cam.ac.uk Simultaneously, the appearance of new olefinic signals indicates the isomerization of 1-octene into internal octenes, such as cis- and this compound. cam.ac.uk This allows for the parallel monitoring of both hydrogenation and isomerization processes, providing a comprehensive kinetic profile of the reaction. cam.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Product Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is extensively used for analyzing complex mixtures of volatile compounds like octene isomers. vurup.sk

The separation of octene isomers, which often have very similar boiling points, presents a significant analytical challenge. vurup.sk High-resolution capillary GC columns are essential for achieving baseline separation. researchgate.net Stationary phases with specific selectivities, such as those based on liquid crystals or specialized polymers, can enhance the separation of positional and geometric isomers. vurup.sk

The choice of stationary phase is critical. For instance, nonpolar phases like Apolan have been used in extremely long capillary columns (e.g., 200 m) to achieve the high efficiency needed to separate C15-C19 n-alkene isomers. vurup.sk For octene isomers, similar high-resolution approaches are necessary. The retention time on a GC column is a key identifier, with cis isomers often eluting slightly earlier than their trans counterparts on standard non-polar columns. nih.gov

Table 2: Example Retention Indices for Octene Isomers on a Standard Non-Polar GC Column

Compound Kovats Retention Index
1-Octene ~783-790 nist.gov
cis-3-Octene (B76891) ~798-811 nih.gov

Note: Retention indices are dependent on the specific column and analytical conditions.

More advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with MS can provide even greater resolving power for highly complex hydrocarbon mixtures, allowing for the separation of co-eluting isomers. cefic-lri.orgacs.org

Once separated by GC, the components of a mixture are introduced into the mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) data. For quantitative analysis, a calibration curve is typically prepared using standards of known concentration. mdpi.com

The mass spectrum of this compound serves as a chemical fingerprint. While electron ionization (EI) can cause extensive fragmentation, making it difficult to distinguish between isomers, softer ionization techniques can preserve the molecular ion (m/z 112 for octene), aiding in identification. nist.govacs.org By integrating the peak area of the chromatogram corresponding to this compound and comparing it to the calibration curve, its concentration in the original mixture can be accurately determined. This method is routinely applied to quantify the products of oligomerization or isomerization reactions. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing its molecular vibrations. mdpi.com These methods are complementary and can be used for both structural characterization and real-time reaction monitoring.

For this compound, the most characteristic vibrations are associated with the C=C double bond and the C-H bonds attached to it.

IR Spectroscopy : The IR spectrum of this compound displays a characteristic C-H out-of-plane bending vibration for a trans-disubstituted alkene at approximately 965 cm⁻¹. nist.gov This strong absorption is a key diagnostic feature for the trans geometry. The C=C stretching vibration appears as a weaker band around 1670 cm⁻¹. nih.gov

Raman Spectroscopy : Raman spectroscopy is particularly sensitive to the symmetric C=C stretching vibration in alkenes, which typically gives a strong signal around 1670 cm⁻¹. capes.gov.br This makes it an excellent tool for monitoring reactions involving the double bond. For instance, in a quantitative study of α-pinene and β-myrcene, the intensities of the C=C stretching bands in the Raman spectra were correlated with their concentrations as determined by GC-MS, demonstrating the technique's utility for quantitative analysis. researchgate.net

Both IR and Raman spectroscopy can be implemented using fiber-optic probes for in-situ monitoring of reactions, allowing for the tracking of functional group transformations in real-time without the need for sample extraction.

Table 3: Key Vibrational Frequencies for this compound

Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
=C-H Stretch ~3020 ~3020
C-H Stretch (Alkyl) ~2850-2960 ~2850-2960
C=C Stretch ~1670 (weak) ~1670 (strong) capes.gov.br
C-H Bend (Alkyl) ~1465 ~1465

In-situ IR Spectroscopy for Kinetic Studies in Catalytic Reactions

The application of in-situ IR spectroscopy to study the kinetics of catalytic reactions involving this compound, such as isomerization and hydrogenation, offers a dynamic window into the transformation process. By tracking the changes in the vibrational frequencies of specific chemical bonds, researchers can follow the consumption of this compound and the formation of products over time. For instance, the C=C stretching vibration in alkenes provides a distinct spectral signature that can be monitored to determine the rate of reaction.

While specific in-situ IR studies focusing exclusively on the catalytic reactions of this compound are not widely documented in publicly available literature, the methodology has been extensively applied to similar alkene systems. These studies provide a framework for how such investigations would be conducted for this compound. For example, in the catalytic isomerization of other octene isomers, in-situ Attenuated Total Reflectance (ATR) FTIR spectroscopy can be employed to continuously record the IR spectra of the reaction mixture. The intensity of the characteristic absorption bands of the reactants and products can then be correlated with their concentrations, allowing for the determination of reaction rate constants and the elucidation of the reaction mechanism.

Hypothetical Data for In-situ IR Monitoring of this compound Isomerization:

Time (minutes)Absorbance at ν(C=C) of this compoundConcentration of this compound (mol/L)
00.8500.100
100.6380.075
200.4750.056
300.3560.042
400.2670.031
500.2000.024
600.1500.018

Other Chromatographic and Spectroscopic Techniques in this compound Research

Beyond in-situ IR spectroscopy, a range of other chromatographic and spectroscopic techniques are indispensable for the comprehensive analysis of this compound.

Gas Chromatography (GC): Gas chromatography is a cornerstone technique for the separation and quantification of volatile compounds like this compound. In the analysis of industrial streams or reaction mixtures, GC with a flame ionization detector (GC-FID) is commonly used to determine the purity of this compound and to quantify its isomers. The choice of the GC column is critical for achieving good separation of closely related isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): Coupling gas chromatography with mass spectrometry provides a powerful tool for both separation and identification. As components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum that can be used to identify the compound based on its fragmentation pattern. The mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions that are indicative of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are vital for the structural elucidation and quantitative analysis of this compound. ¹H NMR provides information about the chemical environment of the hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. For quantitative analysis, specific signals in the NMR spectrum can be integrated and compared to an internal standard to determine the concentration of this compound in a sample.

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that can provide complementary information to IR spectroscopy. It is particularly useful for studying the C=C double bond in alkenes. In-situ Raman spectroscopy can also be employed to monitor catalytic reactions, offering advantages in certain applications, such as reactions in aqueous media where water absorption can be problematic for IR spectroscopy. researchgate.net

Illustrative Analytical Data for this compound:

Analytical TechniqueParameterTypical Value/Observation
Gas Chromatography Retention Index (non-polar column)~797
Mass Spectrometry Molecular Ion (m/z)112
Key Fragment Ions (m/z)83, 69, 55, 41
¹³C NMR Spectroscopy Chemical Shift (C=C)~130-135 ppm
¹H NMR Spectroscopy Chemical Shift (=C-H)~5.4 ppm
Raman Spectroscopy C=C Stretching Frequency~1670 cm⁻¹

Environmental Dynamics and Transformation Pathways of Trans 3 Octene

Atmospheric Chemistry of trans-3-Octene (B84167)

The atmospheric chemistry of alkenes, including this compound, is a critical area of study due to their role in the formation of secondary pollutants like ozone and other oxidants. oup.comresearchgate.net Once released into the atmosphere, these compounds are subject to rapid transformation through various chemical reactions. oup.com

Gas-Phase Ozonolysis Reactions and OH Radical Formation Mechanisms

The reaction of alkenes with ozone, known as ozonolysis, is a significant non-photolytic source of hydroxyl (OH) radicals in the atmosphere. researchgate.netacs.org This process is particularly important for internal alkenes. smu.edu The reaction begins with the addition of ozone to the carbon-carbon double bond, forming an unstable primary ozonide (a 1,2,3-trioxolane). smu.edunih.govacs.org This intermediate rapidly decomposes into a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate. smu.edunih.govorganic-chemistry.org

For symmetrical alkenes like this compound, this decomposition yields a single type of Criegee intermediate and a corresponding aldehyde. copernicus.orgresearchgate.net Specifically, the ozonolysis of this compound produces a C3-CI (C2H5CHOO) and propanal. copernicus.org The Criegee intermediates formed are vibrationally excited and can undergo several subsequent reactions. nih.gov

A key pathway for OH radical formation involves the syn-conformer of the Criegee intermediate. This conformer can undergo an intramolecular hydrogen transfer to form a highly activated hydroperoxide, which then quickly decomposes to produce an OH radical. mit.edu The anti-conformer, on the other hand, is more likely to undergo ring-closure to form a dioxirane. mit.edu For linear trans-alkenes larger than trans-2-butene, a nearly 50:50 mixture of syn- and anti-Criegee intermediate conformers is expected. nih.gov Studies on similar symmetrical trans-alkenes, such as trans-3-hexene (B77681) and trans-4-octene (B86139), show that they produce monosubstituted carbonyl oxides which can lead to OH radical formation. acs.orgmit.edu The yield of OH radicals can be substantial, with studies on terminal alkenes showing yields as high as 7% to 100% depending on the alkene's structure. acs.org The reaction between stabilized Criegee intermediates and water vapor can also lead to the formation of α-hydroxy hydroperoxides and subsequently OH radicals. smu.edu

Photochemical Degradation Pathways of Alkenes in the Atmosphere

The primary daytime degradation pathway for alkenes in the atmosphere is their reaction with photochemically-produced hydroxyl (OH) radicals. oup.comoecd.org This reaction is rapid, often occurring within hours of the alkene's release into an urban atmosphere. oup.com The reaction with ozone is another major loss pathway, with its relative importance depending on the alkene's structure and local atmospheric conditions. acs.org

The general mechanism of photochemical degradation involves the addition of an OH radical to the double bond of the alkene. This initiates a chain of reactions that contribute to the formation of ozone and other components of photochemical smog. oup.com For example, the reaction of alkenes with OH radicals forms peroxy radicals. These peroxy radicals can then oxidize nitric oxide (NO) to nitrogen dioxide (NO2), which in turn can be photodissociated to form atomic oxygen. This atomic oxygen then reacts with molecular oxygen to produce ozone. oup.com

While direct phototransformation (absorption of a photon followed by a chemical reaction) can be rapid for some organic chemicals, reaction with OH radicals is the most significant and fastest degradation process for the majority of organic compounds in the troposphere. oecd.org The reaction with ozone is generally of secondary importance compared to the OH radical reaction during the day. oup.comoecd.org

Environmental Fate and Degradation in Aquatic and Terrestrial Systems

The environmental fate of this compound in water and soil is governed by a combination of abiotic and biotic processes that determine its persistence and transformation.

Abiotic Transformation Processes in Soil and Water

Abiotic degradation involves chemical transformations without the involvement of living organisms. clu-in.org For alkenes in aquatic environments, hydration reactions can occur. One such process is hydroboration-oxidation, which converts an alkene into an alcohol. libretexts.orgpressbooks.pub This two-step process involves the addition of a boron atom and a hydrogen atom across the double bond, followed by oxidation and hydrolysis to yield an alcohol. pressbooks.pub Another method is oxymercuration-demercuration, which also yields an alcohol. libretexts.org

In the presence of strong oxidizing agents like potassium permanganate (B83412), alkenes can undergo oxidation. savemyexams.com With cold, dilute potassium permanganate, alkenes are converted into diols. savemyexams.com However, under hot, basic conditions, the carbon-carbon double bond is cleaved, leading to the formation of ketones or carboxylic acids, depending on the structure of the alkene. jove.com

The movement and distribution of this compound in the environment are influenced by its physical and chemical properties. Its solubility in water and its tendency to adsorb to soil particles will affect its availability for degradation processes. europa.eu

Biodegradation Pathways in Environmental Matrices

Biodegradation, the breakdown of organic compounds by microorganisms, is a key process for the removal of hydrocarbons from soil and water. biomedgrid.com Various bacteria, fungi, and yeasts are known to degrade hydrocarbons, converting them into less toxic substances like carbon dioxide and water. biomedgrid.commdpi.com

The microbial degradation of alkenes often begins with an oxidation step. Under aerobic conditions, the initial attack on the alkene molecule is typically catalyzed by monooxygenase enzymes. eolss.net This can involve epoxidation of the double bond, followed by hydrolysis to a diol, or hydroxylation at a terminal or sub-terminal position. eolss.net For instance, terminal hydroxylation leads to the formation of carboxylates that can be further broken down through β-oxidation. eolss.net

Microorganisms can utilize hydrocarbons as a source of carbon and energy. mdpi.comresearchgate.net The efficiency of biodegradation depends on several factors, including the properties of the substrate, temperature, pH, and the availability of oxygen and other nutrients. frontiersin.org For example, medium-chain alkenes are generally considered to be readily biodegradable. frontiersin.org In anaerobic conditions, the degradation of alkanes can proceed through pathways like fumarate (B1241708) addition. frontiersin.org

The following table provides a summary of the key degradation pathways for this compound.

Environment Process Reactants/Conditions Primary Intermediates/Products
Atmosphere Gas-Phase OzonolysisOzone (O₃)Criegee Intermediates (C₂H₅CHOO), Propanal, OH Radicals
Atmosphere Photochemical DegradationHydroxyl Radicals (OH)Peroxy Radicals, Carbonyls
Aquatic/Terrestrial Abiotic OxidationPotassium Permanganate (KMnO₄)Diols, Ketones, Carboxylic Acids
Aquatic/Terrestrial Abiotic HydrationWater (with catalysts e.g., Hg(OAc)₂, BH₃)Alcohols
Aquatic/Terrestrial Aerobic BiodegradationMicroorganisms, OxygenEpoxides, Diols, Carboxylic Acids
Aquatic/Terrestrial Anaerobic BiodegradationMicroorganisms, FumarateSuccinate derivatives

Trans 3 Octene As a Model Compound in Fundamental Chemical Research

Studies on Double Bond Position and Chain Length Effects in Oligomerization

trans-3-Octene (B84167) is frequently employed as a model compound to elucidate the intricate effects of double bond position and chain length in alkenes during oligomerization reactions. nih.govnih.govfishersci.sefishersci.cathegoodscentscompany.comsigmaaldrich.comfishersci.pt This application is crucial for developing a comprehensive understanding of polymer chemistry and the formation of higher alkenes from simpler hydrocarbons. nih.gov

Detailed research into the oligomerization of 1-butene (B85601) over carbon-supported cobalt catalysts has demonstrated the significant role of double bond position in product distribution. In these studies, linear octenes, including 3-octene (which encompasses this compound), were produced with high selectivity, ranging from 70% to 85%. uva.nlthegoodscentscompany.comsci-toys.comfigshare.comacs.orgosti.gov At a 9.77% conversion rate of 1-butene, the selectivity of linear octene products followed a specific order: 3-octene > trans-2-octene (B89244) > cis-2-octene (B85535) > 4-octene. uva.nlthegoodscentscompany.comfigshare.comacs.orgosti.gov This indicates that the formation of 3-octene is kinetically favored under these conditions.

Table 1: Selectivity of Linear Octene Products from 1-Butene Oligomerization (at 9.77% Conversion)

Product IsomerSelectivity (%)
3-OcteneHighest
trans-2-OcteneHigh
cis-2-OcteneModerate
4-OcteneLowest

Investigation of Stereochemical Control in Catalytic Processes Using this compound as a Substrate

This compound serves as a critical substrate for investigating stereochemical control in various catalytic processes, particularly in hydroformylation. Encapsulated rhodium complexes have demonstrated unprecedented high regioselectivity in the hydroformylation of internal alkenes, including this compound. uva.nlthegoodscentscompany.comsigmaaldrich.comwikipedia.orgsigmaaldrich.comthegoodscentscompany.comacs.org This catalytic system is notably capable of discriminating between the C3 and C4 carbon atoms of this compound, leading to the preferential installation of the formyl group on the innermost carbon atom. uva.nlthegoodscentscompany.comsigmaaldrich.comwikipedia.orgsigmaaldrich.comthegoodscentscompany.comacs.org

For this compound, the regioselectivity (outer:inner, or o:i) achieved was 1:4, indicating a strong preference for the branched aldehyde where the formyl group is added to the C3 position. uva.nlthegoodscentscompany.comacs.org This level of control is significant, as regioselective hydroformylation of internal alkenes is inherently challenging due to the electronic and steric similarities of the double bond's carbon atoms. thegoodscentscompany.com The enhanced activity and selectivity observed with encapsulated catalysts, compared to unencapsulated counterparts, highlight the importance of the catalyst's confined environment in steering the reaction outcome. uva.nlthegoodscentscompany.comthegoodscentscompany.comacs.org

Table 2: Regioselectivity in Rhodium-Catalyzed Hydroformylation of Octene Isomers

SubstrateRegioselectivity (o:i)Preferred Formylation Position
trans-2-Octene1:9Innermost Carbon (C2)
This compound1:4Innermost Carbon (C3)

Beyond hydroformylation, related trans internal alkenes have been utilized to probe stereochemical pathways in other catalytic transformations. For instance, stereospecifically deuterated trans-3-d-71 (a similar internal alkene) has been employed as a mechanistic probe in palladium(II)-catalyzed alkene functionalization via nucleopalladation to determine the stereochemistry of aminopalladation, revealing both cis- and trans-nucleopalladation pathways under different conditions. acs.orgfishersci.ca Similarly, trans-3-hexene (B77681) and trans-4-octene (B86139) have been used in studies of catalytic, enantioselective sulfenofunctionalization reactions to understand the formation and reactivity of thiiranium ions with high stereochemical control. nih.gov In olefin metathesis, trans-4-octene has been a substrate for investigating stereoretention using ruthenium catalysts. nih.gov These examples underscore the broader utility of trans internal alkenes, including this compound, as model systems for unraveling complex stereochemical aspects in catalysis.

Insights into Olefin Reactivity and Selectivity Through this compound Derived Systems

Studies involving this compound and its derived systems provide crucial insights into the fundamental principles governing olefin reactivity and selectivity. The aforementioned hydroformylation research, for instance, demonstrates how catalyst design, particularly the use of supramolecular encapsulation, can dramatically influence the regioselectivity of internal olefins. thegoodscentscompany.comsigmaaldrich.comwikipedia.orgsigmaaldrich.comthegoodscentscompany.com The ability of encapsulated rhodium catalysts to achieve high regioselectivity for this compound by favoring the innermost carbon atom for formylation offers a deeper understanding of how steric and electronic factors within a confined catalytic environment dictate product outcome. thegoodscentscompany.comthegoodscentscompany.com

In the realm of olefin metathesis, while 1-octene (B94956) and other octene isomers are commonly studied, the reactivity differences between cis and trans isomers, such as cis-hex-3-ene and trans-hex-3-ene, provide insights into the influence of double bond stereochemistry on reaction efficiency. tcichemicals.com The preference for the trans isomer in the product of 1-octene metathesis to 7-tetradecene (B6595692) (with a 4:1 trans isomer preference) further highlights the role of stereoselectivity in olefin metathesis reactions. idrblab.cn The use of trans-4-octene in stereoselective olefin metathesis also contributes to understanding how catalyst design can achieve stereoretention. nih.gov

Furthermore, the oligomerization studies of 1-butene, where 3-octene (including this compound) is a significant product, offer insights into the fundamental reaction pathways of olefin coupling. The observed preference for head-to-head coupling over head-to-tail coupling provides valuable information about the regiochemical control in such processes, which is influenced by the catalyst and reaction conditions. uva.nlthegoodscentscompany.comsci-toys.comfigshare.comacs.orgosti.gov Understanding these fundamental aspects of reactivity and selectivity through model compounds like this compound is essential for the rational design of new catalysts and the development of more efficient and selective synthetic methodologies in organic chemistry.

Future Research Directions and Interdisciplinary Perspectives

Emerging Synthetic Strategies for trans-3-Octene (B84167) and Related Octenes

The synthesis of specific alkene isomers like this compound continues to be an area of active research, with a focus on developing more efficient and selective methods. Traditional industrial production often relies on processes like the oligomerization of 1-butene (B85601), which can lead to a mixture of isomers requiring separation. Current research is exploring more direct and sustainable routes.

One emerging strategy involves the selective hydrogenation of 3-octyne. For instance, silver nanoparticles supported on alumina (B75360) (Ag/Al₂O₃) have been investigated as catalysts for this transformation. While this method shows promise, challenges such as catalyst deactivation due to coke formation remain. Another approach is the dehydration of 3-octanol (B1198278), often utilizing catalysts like γ-Al₂O₃. However, this method can be hampered by the formation of byproducts, necessitating complex purification steps.

Metathesis reactions also present a potential pathway for the synthesis of this compound and other octene isomers. While not yet a widespread industrial method for this specific compound, olefin metathesis is a powerful tool for creating specific carbon-carbon double bonds. Additionally, researchers are investigating novel catalytic systems, including those based on affordable and earth-abundant metals like iron, to achieve higher selectivity for desired isomers, such as the Z-isomers of alkenes. nus.edu.sg These efforts aim to overcome the thermodynamic preference for the more stable trans-isomers through kinetically controlled processes. nus.edu.sg

Advancements in Catalytic Systems for Enhanced Selectivity and Sustainability

The development of advanced catalytic systems is crucial for improving the efficiency and environmental footprint of octene production. A significant focus is on enhancing the selectivity of reactions to produce specific isomers like this compound, thereby reducing waste and energy-intensive separation processes.

For the synthesis of octenes from smaller alkenes, such as the dimerization of butene or the tetramerization of ethene, catalyst design is paramount. researchgate.net Researchers are exploring a variety of catalytic systems, including those based on nickel, cobalt, and chromium, to control the oligomerization process and favor the formation of linear octenes. researchgate.netosti.gov For example, cobalt oxide on carbon catalysts has shown selectivity for the dimerization of propylene. osti.gov Supramolecular chemistry offers a novel approach, where encapsulated rhodium complexes have demonstrated unprecedented selectivity in the hydroformylation of internal alkenes, including the ability to discriminate between different carbon atoms in this compound. homkat.nl

Sustainability is a key driver in catalyst research. This includes the use of earth-abundant and non-toxic metals like iron as alternatives to precious metals such as palladium, rhodium, and ruthenium. nus.edu.sgdiva-portal.org Iron-based catalysts are being developed for various alkene syntheses, highlighting their potential for more economical and environmentally friendly protocols. nus.edu.sg Furthermore, the move towards heterogeneous catalysts is a significant trend. diva-portal.orgrsc.org Heterogeneous catalysts, which are in a different phase from the reactants, offer easier separation and recyclability, contributing to the principles of 'green chemistry'. diva-portal.orgrsc.org

Recent advancements also include the development of catalysts for the dehydration of alcohols to alkenes as a more sustainable alternative to traditional cracking processes. researchgate.net While this has been explored for various alcohols, its specific application to produce this compound from 3-octanol is an area for further investigation. researchgate.net

Integration of Computational Chemistry for Predictive Modeling in Octene Research

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in understanding and predicting the behavior of octene isomers and their reactions. rroij.comorientjchem.org These theoretical investigations provide insights into molecular structures, reaction mechanisms, and the energetics of different isomers, which can guide experimental work. rroij.comorientjchem.org

DFT calculations can be used to model the geometries and relative energies of various octene isomers, helping to explain their stability. orientjchem.orgacs.org For instance, the greater stability of the trans-isomer of 3-octene over the cis-isomer is attributed to reduced steric strain and lower torsional energy, a finding that can be quantified through computational models. Theoretical studies can also predict the activation barriers for isomerization reactions, providing a deeper understanding of the conditions required for interconversion.

In the realm of reaction prediction, computational models are being developed to forecast the outcomes of chemical reactions involving alkenes. nih.govacs.orgnih.gov By creating models based on known reactions, machine learning algorithms can predict the major products of new reactions, given the reactants and reagents. acs.orgnih.gov These predictive tools can accelerate the discovery of new synthetic routes and optimize reaction conditions. For example, neural networks have been trained to identify reaction types for a range of alkene reactions with a significant degree of accuracy. nih.gov

Furthermore, computational studies can elucidate the mechanisms of catalytic reactions at a molecular level. rroij.comrroij.com By modeling the interaction between the catalyst and the reactants, researchers can understand how a catalyst influences the reaction pathway and selectivity. rroij.com This knowledge is crucial for designing new and improved catalysts for the synthesis of specific octene isomers like this compound.

Exploration of Novel Applications as a Chemical Building Block for Advanced Materials

This compound, as a member of the octene family, holds potential as a versatile chemical building block for the synthesis of advanced materials. myskinrecipes.comguidechem.com Its double bond provides a reactive site for various chemical transformations, making it a valuable intermediate in organic synthesis. cymitquimica.com

One of the primary applications of octenes, particularly 1-octene (B94956), is in the production of polymers. sigmaaldrich.com It is widely used as a comonomer in the synthesis of polyethylene, where its incorporation can modify the properties of the resulting polymer, such as flexibility and durability. myskinrecipes.comsigmaaldrich.com The chain-walking polymerization of internal octenes, including this compound, has been studied using α-diimine nickel catalysts. acs.orgahu.edu.cn This process can lead to the formation of amorphous polymers with low glass transition temperatures. acs.orgahu.edu.cn Such research opens up possibilities for creating novel polymeric materials with tailored properties from different octene isomers.

The reactivity of the double bond in this compound allows it to participate in various addition reactions, which can be harnessed to create more complex molecules. cymitquimica.com For example, it can undergo oxidation to form epoxides or diols, and hydrogenation to produce octane (B31449). These derivatives can serve as intermediates in the synthesis of a wide range of products, from synthetic lubricants to specialty chemicals.

Furthermore, there is growing interest in developing covalent adaptable networks (CANs) from ethylene (B1197577)/1-octene copolymers. rsc.orgresearchgate.net These materials can be reprocessed and recycled, offering a more sustainable alternative to traditional thermosets. rsc.orgresearchgate.net While much of this research has focused on 1-octene, the principles could be extended to copolymers incorporating this compound, potentially leading to new recyclable materials with unique properties.

Interdisciplinary Research at the Interface of Organic Chemistry and Environmental Science

The production and use of octenes, including this compound, have environmental implications that are being addressed through interdisciplinary research combining organic chemistry and environmental science. fastercapital.comresearchgate.net A major focus is the development of more sustainable and environmentally friendly chemical processes, often referred to as 'green chemistry'. rsc.orgacs.org

One key area of research is the development of greener synthetic routes to alkenes. This includes exploring alternatives to energy-intensive cracking processes, such as the dehydration of alcohols derived from biomass. researchgate.net The use of water as a solvent and the development of catalysts based on abundant, non-toxic metals are also important aspects of sustainable synthesis. acs.org

The environmental impact of fuel production and consumption is another critical area of study. Octane and its isomers are components of gasoline, and their combustion contributes to greenhouse gas emissions. fastercapital.comresearchgate.net Research is being conducted to understand and mitigate these emissions. For example, studies have shown that using higher-octane gasoline can lead to more efficient engines and a net reduction in carbon dioxide emissions, despite a slight increase in emissions from the refining process. weforum.orgmit.edu This highlights the complex trade-offs that need to be considered when evaluating the environmental impact of different fuel compositions.

Furthermore, the potential for biofuels to reduce the carbon footprint of transportation is a significant area of interdisciplinary research. mdpi.com Bioethanol and other bio-derived oxygenates can be blended with gasoline to increase the octane rating and reduce greenhouse gas emissions. mdpi.com Understanding the chemistry of these blended fuels and their combustion properties is essential for developing cleaner transportation solutions.

Q & A

Q. What spectroscopic methods are commonly employed to characterize trans-3-Octene, and how are they validated?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for structural elucidation, particularly for distinguishing geometric isomers like trans-3-Octene. For example, in mixtures with 1-octene and 2-ethyl-1-hexene, proton NMR can resolve doublet splitting patterns unique to the trans configuration . Gas chromatography-mass spectrometry (GC-MS) and infrared (IR) spectroscopy are used to confirm purity and functional groups. Validation involves comparing experimental spectra with literature data and using internal standards (e.g., deuterated solvents for NMR). Ensure reproducibility by documenting solvent systems, temperature, and instrument calibration in the experimental section .

Q. What synthetic routes are most reliable for producing high-purity this compound in laboratory settings?

Methodological Answer: Catalytic isomerization of 1-octene using transition metal catalysts (e.g., palladium or nickel) under controlled hydrogenation conditions is a common approach. Purity is optimized via fractional distillation and confirmed by GC-MS. For reproducibility, document catalyst loading, reaction time, and temperature. Novel compounds require full characterization (NMR, elemental analysis), while known compounds should cite prior synthetic protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties of this compound across studies?

Methodological Answer: Discrepancies in data (e.g., enthalpy of formation) often arise from differences in experimental conditions or analytical methods. Conduct a meta-analysis of literature values, noting variables like measurement techniques (calorimetry vs. computational models), sample purity, and isomerization side reactions. Use density functional theory (DFT) calculations to compare theoretical and experimental values, and design controlled experiments to isolate variables (e.g., temperature, solvent polarity). Transparently report uncertainties and limitations in subsequent publications .

Q. What experimental design principles should guide studies on this compound’s isomerization kinetics under varying catalytic conditions?

Methodological Answer: Employ a factorial design to test variables such as catalyst type (homogeneous vs. heterogeneous), solvent polarity, and reaction temperature. Use in-situ monitoring techniques (e.g., real-time IR spectroscopy) to track isomerization progress. Validate kinetics models (e.g., Arrhenius plots) with triplicate trials and statistical analysis (e.g., ANOVA). Ensure reproducibility by detailing catalyst preparation, reaction quenching methods, and data normalization procedures in the supplementary materials .

Q. How can computational chemistry be integrated with experimental data to predict this compound’s reactivity in novel reaction systems?

Methodological Answer: Combine molecular dynamics simulations with experimental kinetic studies to model transition states and reaction pathways. For example, use Gaussian or ORCA software to calculate activation energies for hydrogenation or epoxidation reactions. Validate computational predictions with experimental results (e.g., GC-MS yield data) and refine models iteratively. Publish raw computational input/output files and experimental datasets in open-access repositories to enable peer validation .

Methodological and Ethical Considerations

Q. What strategies ensure robust reproducibility when publishing this compound-related findings?

Methodological Answer: Follow journal guidelines for experimental documentation (e.g., Beilstein Journal of Organic Chemistry standards). Include stepwise synthesis protocols, spectral raw data, and instrument parameters in supplementary materials. For novel compounds, provide crystallographic data or high-resolution MS. Use IUPAC nomenclature consistently and avoid ambiguous terms like "room temperature" without specifying values .

Q. How should researchers address gaps in literature when formulating hypotheses about this compound’s environmental behavior?

Methodological Answer: Conduct systematic reviews using databases like SciFinder or Reaxys to identify understudied areas (e.g., atmospheric oxidation pathways). Design experiments to fill gaps, such as studying ozonolysis byproducts using smog chamber simulations. Justify hypotheses with prior mechanistic studies on analogous alkenes and explicitly state research gaps in the introduction .

Data Analysis and Reporting

Q. What statistical approaches are appropriate for analyzing heterogeneous datasets in this compound toxicity studies?

Methodological Answer: Apply mixed-effects models to account for variability across cell lines or animal models. Use principal component analysis (PCA) to identify confounding variables (e.g., solvent choice in cytotoxicity assays). Report effect sizes with confidence intervals rather than relying solely on p-values. Share raw data in standardized formats (e.g., .csv files) to facilitate reanalysis .

Q. How can researchers optimize NMR spectral assignments for this compound in complex mixtures?

Methodological Answer: Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals in mixtures. For quantitative analysis, integrate internal standards (e.g., tetramethylsilane) and employ line-fitting software (e.g., MestReNova). Validate assignments by spiking samples with authentic trans-3-Octene and monitoring spectral changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.